molecular formula C9H10Cl3NO2S B1358546 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide CAS No. 952182-56-8

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide

Cat. No.: B1358546
CAS No.: 952182-56-8
M. Wt: 302.6 g/mol
InChI Key: PMCKAMPTSFMYAG-UHFFFAOYSA-N
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Description

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Scientific Research Applications

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3,4-dichlorophenyl)benzamide
  • 3-chloro-N-(3,4-dichlorophenyl)propanamide

Uniqueness

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is unique due to the presence of both the sulfonamide group and the 3,4-dichlorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl3NO2S/c10-4-1-5-16(14,15)13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCKAMPTSFMYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)CCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219053
Record name 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-56-8
Record name 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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